molecular formula C21H23NO4 B2888923 4-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid CAS No. 1865358-80-0

4-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid

Cat. No. B2888923
CAS RN: 1865358-80-0
M. Wt: 353.418
InChI Key: ATLFCZOKHVFLSV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid” is intricate . It includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not extensively detailed in the available resources . It is known to be a solid compound .

Scientific Research Applications

Bioaccumulation and Environmental Impact

Perfluorohexanoic acid (PFHxA) is examined for its toxicity and environmental impact, with a focus on its human health risks associated with exposure levels. Studies suggest that PFHxA, a primary impurity and metabolite associated with short-chain fluorotelomer-based chemistry, presents negligible human health risk to the general population, indicating a move towards safer chemical alternatives in industrial applications (Anderson et al., 2019) (Luz et al., 2019).

Pharmacological Applications

Research on fluoroquinolones, a class of potent antibacterial agents, explores synthetic methodologies for their preparation and their biological properties. These compounds demonstrate broad-spectrum activity against various bacterial organisms, including applications as bioterrorist weapons and treatments for bacterial infections (da Silva et al., 2003).

Molecular Mechanisms of Action

The toxicity and metabolism of quinoxaline 1,4-di-N-oxides (QdNOs) are explored in relation to oxidative stress. This research suggests that oxidative stress plays a critical role in the toxicity induced by QdNOs, pointing towards the importance of understanding the oxidative mechanisms for developing safer compounds with fewer toxic effects (Wang et al., 2016).

Environmental Sorption and Degradation

Investigations into the sorption of phenoxy herbicides, including 2,4-D, to soil and other materials, provide insights into environmental behavior and degradation pathways of chemically related compounds. Understanding these interactions helps in assessing environmental impact and designing compounds with favorable environmental profiles (Werner et al., 2012).

Mechanism of Action

Future Directions

The future directions for “4-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid” are not specified in the available resources . As an Fmoc-protected amino acid, it may continue to find use in peptide synthesis and other biochemical applications .

properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-2-14(11-12-20(23)24)22-21(25)26-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19H,2,11-13H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLFCZOKHVFLSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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